molecular formula C10H18ClNO2 B6191269 methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers CAS No. 2648947-46-8

methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride, Mixture of diastereomers

Cat. No.: B6191269
CAS No.: 2648947-46-8
M. Wt: 219.71 g/mol
InChI Key: NUHNWGKCLBRVCE-UHFFFAOYSA-N
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Description

Methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride: is a chemical compound that belongs to the class of spiro compounds, which are characterized by their unique fused ring structures. This particular compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride typically involves the following steps:

  • Annulation Reaction: The formation of the spirocyclic structure is achieved through an annulation reaction, which involves the fusion of a cyclopentane ring with a four-membered ring.

  • Functional Group Interconversion:

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the base compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the spirocyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 2-{6-azaspiro[3.4]octan-7-yl}acetate hydrochloride: This compound is structurally similar but differs in the position of the azaspiro ring.

  • 2-azaspiro[3.4]octane: A related compound without the acetate and methyl groups.

Uniqueness: Methyl 2-{6-azaspiro[3.4]octan-2-yl}acetate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity. These features make it distinct from other similar compounds and suitable for specific applications.

Properties

CAS No.

2648947-46-8

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)4-8-5-10(6-8)2-3-11-7-10;/h8,11H,2-7H2,1H3;1H

InChI Key

NUHNWGKCLBRVCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(C1)CCNC2.Cl

Purity

95

Origin of Product

United States

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